5-Phenylpyrimidin-4-amine

Analytical Chemistry NMR Spectroscopy Chemical Identity

5-Phenylpyrimidin-4-amine (CAS 21419-05-6) is the essential phenylaminopyrimidine (PAP) pharmacophore for kinase inhibitor discovery. Its specific 5-phenyl-4-amine substitution pattern uniquely governs target engagement at hydrophobic kinase pockets and cannot be replicated by 2-phenyl or unsubstituted analogs. Use this high-purity building block to construct focused libraries against BCR-ABL, JAK, EGFR, and PDGFR, or as a validated ¹H-NMR reference standard for analytical method development. Available in gram-to-kilogram quantities for lead optimization campaigns.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 21419-05-6
Cat. No. B189391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrimidin-4-amine
CAS21419-05-6
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CN=C2N
InChIInChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
InChIKeyRIQAUNNLIXGOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrimidin-4-amine (CAS 21419-05-6) for Research and Pharmaceutical Development: A Structural and Application Baseline


5-Phenylpyrimidin-4-amine (CAS 21419-05-6) is a pivotal heterocyclic building block in medicinal chemistry, distinguished by a pyrimidine core substituted with a phenyl group at the 5-position and an amino group at the 4-position . This specific substitution pattern forms the foundational scaffold for numerous bioactive molecules, particularly within the phenylaminopyrimidine (PAP) class of kinase inhibitors. As a discrete chemical entity, it serves as a crucial synthetic intermediate for generating diverse compound libraries and as an analytical reference standard for structural and spectroscopic studies .

Why Generic 4-Aminopyrimidine Substitution Fails for 5-Phenylpyrimidin-4-amine (CAS 21419-05-6) Research


The specific 5-phenyl-4-amine substitution pattern on the pyrimidine ring is not interchangeable with simpler analogs like unsubstituted 4-aminopyrimidine or 2-phenylpyrimidin-4-amine. This regiochemistry is a critical determinant of biological activity and target selectivity, particularly in the development of kinase inhibitors . The 5-phenyl group introduces steric bulk and lipophilic character that dictates the molecule's three-dimensional conformation and its ability to engage hydrophobic pockets within protein targets . Replacing this core with a generic alternative would alter the vector of substitution, thereby fundamentally changing the molecule's interaction profile and rendering SAR (Structure-Activity Relationship) studies irrelevant . Therefore, the exact compound is essential for reproducible research and for maintaining the fidelity of lead optimization campaigns.

Quantitative Evidence for 5-Phenylpyrimidin-4-amine (CAS 21419-05-6) Versus Close Structural Analogs


Analytical Characterization: Definitive 1H-NMR Fingerprint for Identity Confirmation

This compound provides a well-defined 1H-NMR spectral fingerprint in DMSO-d6 at 298K and pH 7.5, recorded at 600 MHz . This data allows for unambiguous identity verification and quantification, providing a reliable analytical baseline not available for many proprietary or less-characterized 4-aminopyrimidine analogs.

Analytical Chemistry NMR Spectroscopy Chemical Identity

Physicochemical Property Profile for Formulation and Solubility Prediction

5-Phenylpyrimidin-4-amine possesses key calculated physicochemical properties that define its drug-likeness and handling characteristics: a Partition Coefficient (LogP) of 2.31 and a Polar Surface Area (PSA) of 51.8 Ų . These values serve as a benchmark for predicting membrane permeability and solubility when compared to other scaffolds.

Pre-formulation Medicinal Chemistry Physicochemical Properties

Structural Role in Potent Kinase Inhibitor Pharmacophores

The 5-phenylpyrimidin-4-amine core is a privileged scaffold in kinase inhibitor design, as highlighted in patents covering its use in developing potent and selective inhibitors of kinases like PDGF-R, PKC, and JAK . The compound's specific 4-amino and 5-phenyl arrangement is critical for binding within the ATP pocket, distinguishing it from 2-phenyl or 6-phenyl regioisomers which present different vectors for interaction .

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Patented Synthetic Utility and Scalability Advantages

Industrial-scale processes for synthesizing and derivatizing 5-phenylpyrimidin-4-amine are well-documented in the patent literature, highlighting its suitability for large-scale manufacturing of active pharmaceutical ingredients (APIs) . Its preparation and use in large quantities is a solved problem, unlike some niche analogs that may require complex, low-yielding syntheses .

Synthetic Chemistry Process Chemistry Patent Analysis

Optimal Scientific and Industrial Applications for 5-Phenylpyrimidin-4-amine (CAS 21419-05-6)


Core Scaffold in Kinase Inhibitor Drug Discovery

As a validated pharmacophore for kinase inhibition , 5-Phenylpyrimidin-4-amine is ideal for designing and synthesizing focused libraries of phenylaminopyrimidine (PAP) derivatives for screening against a panel of kinases (e.g., BCR-ABL, JAK, EGFR, PDGFR) . Its defined structure allows for rapid analoging and SAR exploration.

Analytical Reference Standard for HPLC, NMR, and LC-MS

The compound is an excellent choice for use as a reference standard in analytical method development and validation . Its well-characterized 1H-NMR spectrum and physicochemical properties provide a reliable benchmark for confirming the identity and purity of new synthetic derivatives.

Synthetic Intermediate for Advanced Heterocyclic Chemistry

Its structure is ideal for further functionalization as described in numerous patents , making it a versatile starting material for synthesizing more complex, polysubstituted pyrimidines. It is particularly well-suited for projects requiring large quantities of an advanced intermediate.

Technical Documentation Hub

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27 linked technical documents
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